

# Application Notes and Protocols for Direct Black 19 in Plant Histology

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## Compound of Interest

Compound Name: Direct black 19

Cat. No.: B3276460

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## Introduction

**Direct Black 19** (C.I. 35255; CAS No. 6428-31-5) is a multi-azo direct dye traditionally utilized in the textile and paper industries for its strong affinity to cellulose-based materials.<sup>[1][2]</sup> Its molecular structure and properties, particularly its solubility in water and ability to bind to cellulose, suggest its potential as a histological stain in plant sciences for the visualization of cell walls.<sup>[2][3]</sup> These application notes provide a comprehensive guide for the prospective use of **Direct Black 19** as a primary stain for plant tissues, offering detailed protocols that serve as a robust starting point for methodology development.

The principle behind this application lies in the chemical nature of direct dyes. These anionic dyes form non-covalent bonds, primarily hydrogen bonds and van der Waals forces, with the cellulose polymers that constitute the bulk of plant cell walls. This interaction allows for the staining of these structures without the requirement of a mordant, simplifying the staining procedure.<sup>[3]</sup> The following protocols have been developed based on standard histological techniques and the known properties of direct dyes. Optimization for specific plant species and tissue types is recommended.

## Key Properties of Direct Black 19

A summary of the pertinent characteristics of **Direct Black 19** for its application in plant histology is provided below.

Property	Value	Reference
C.I. Name	Direct Black 19	[1]
C.I. Number	35255	[1]
CAS Number	6428-31-5	[1]
Molecular Formula	$C_{34}H_{27}N_{13}Na_2O_7S_2$	[1]
Molecular Weight	839.77 g/mol	[1]
Appearance	Black Powder	[3]
Solubility	Soluble in water (100 g/L at 80°C), slightly soluble in ethanol and acetone.	[1]

## Potential Applications in Plant Biology

- **General Histology:** As a simple and rapid stain for visualizing cell wall architecture in various plant tissues, including roots, stems, and leaves.
- **Developmental Biology:** To track changes and development in cell wall structure during plant growth.
- **Anatomical Studies:** For comparative anatomical studies across different plant species or in response to environmental stimuli.
- **Pathology:** To observe structural changes in cell walls resulting from pathogen infection.

## Experimental Protocols

Two primary protocols are presented: one for paraffin-embedded tissue sections and another for fresh, hand-sectioned plant material.

### Protocol 1: Staining of Paraffin-Embedded Plant Tissue Sections

This protocol is suitable for tissues that have been fixed, dehydrated, and embedded in paraffin wax.

Materials:

- **Direct Black 19** powder
- Distilled water
- Sodium chloride (NaCl)
- Ethanol series (100%, 95%, 70%, 50%)
- Xylene or a xylene substitute
- Mounting medium (e.g., DPX)
- Microscope slides and coverslips
- Paraffin-embedded plant tissue sections

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene for 5-10 minutes to remove the paraffin wax. Repeat with fresh xylene.
  - Transfer slides through a descending ethanol series to rehydrate the tissue:
    - 100% ethanol (2 minutes)
    - 95% ethanol (2 minutes)
    - 70% ethanol (2 minutes)
    - 50% ethanol (2 minutes)
  - Rinse with distilled water.

- Staining Solution Preparation:
  - Prepare a 1% (w/v) stock solution of **Direct Black 19** in distilled water.
  - For the working solution, dilute the stock solution to a final concentration of 0.1% - 0.5% (w/v) in distilled water.
  - To enhance staining, add NaCl to the working solution to a final concentration of 0.5% - 1.0% (w/v).
- Staining:
  - Immerse the rehydrated sections in the **Direct Black 19** working solution.
  - Incubate for 5-20 minutes at room temperature. Note: Incubation time may require optimization. Gentle heating (e.g., 40-50°C) may intensify the stain.
- Washing:
  - Briefly rinse the slides in distilled water to remove excess stain.
- Dehydration and Mounting:
  - Dehydrate the sections through an ascending ethanol series:
    - 50% ethanol (1 minute)
    - 70% ethanol (1 minute)
    - 95% ethanol (1 minute)
    - 100% ethanol (1 minute)
  - Clear the sections in xylene for 2-5 minutes.
  - Apply a coverslip using a compatible mounting medium.
- Observation:

- Examine the stained sections under a bright-field microscope. Cellulose-rich structures like cell walls should appear dark grey to black.

## Protocol 2: Staining of Fresh Plant Tissue Sections

This protocol is designed for rapid staining of fresh, hand-sectioned or microtome-sectioned plant tissues.

Materials:

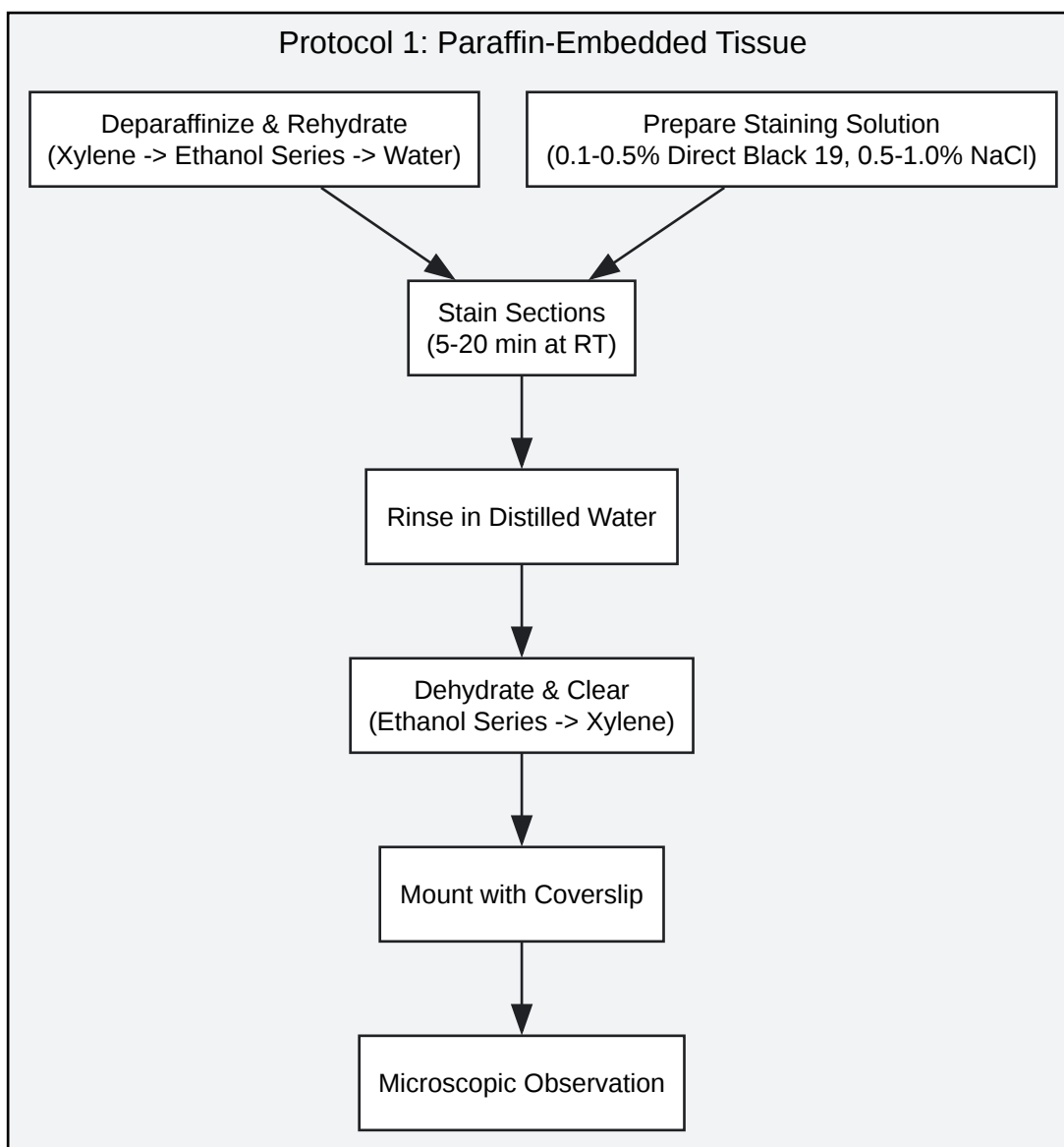
- **Direct Black 19** powder
- Distilled water
- Glycerol
- Microscope slides and coverslips
- Fresh plant material
- Sharp razor blade or microtome

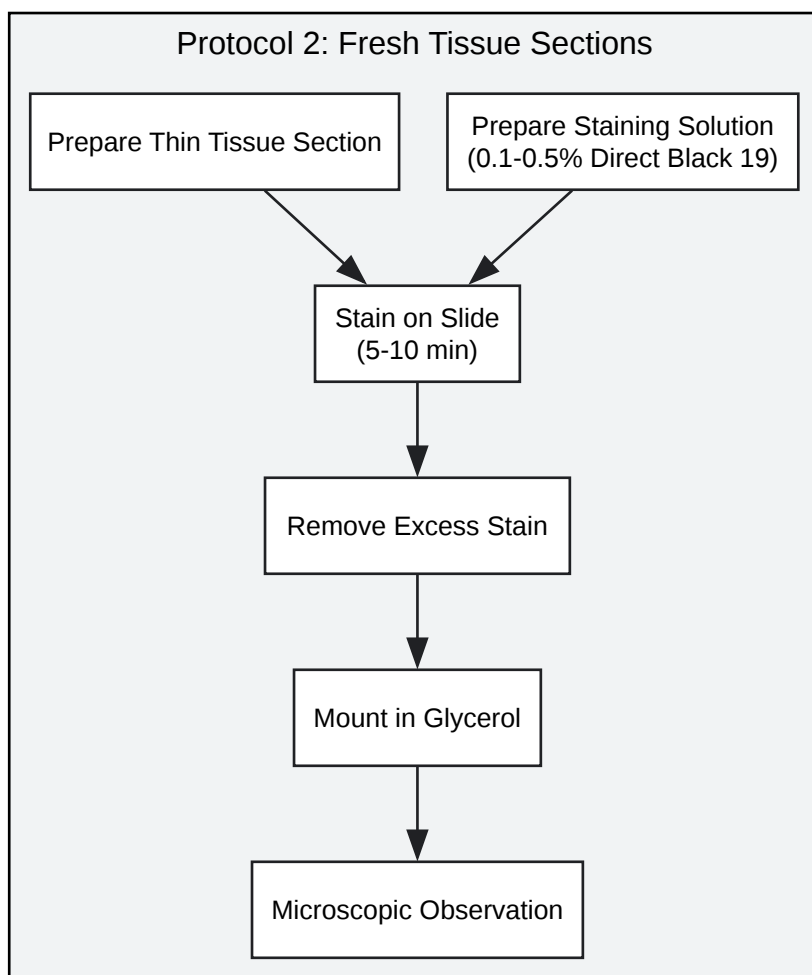
Procedure:

- Sectioning:
  - Prepare thin sections of the plant material using a sharp razor blade or a microtome.
- Staining Solution Preparation:
  - Prepare a 0.1% - 0.5% (w/v) working solution of **Direct Black 19** in distilled water.
- Staining:
  - Place a drop of the **Direct Black 19** working solution on a clean microscope slide.
  - Transfer the fresh tissue section into the drop of stain.
  - Allow the tissue to stain for 5-10 minutes.

- Mounting and Observation:
  - Carefully remove excess stain from the slide using a pipette or by wicking with a paper towel.
  - Add a drop of glycerol to the slide to serve as a mounting medium.
  - Gently lower a coverslip over the sample, avoiding the formation of air bubbles.
  - Observe immediately under a bright-field microscope.

## Mandatory Visualizations





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